3-(4-Methylphenylsulfonamido)isonicotinic acid

説明

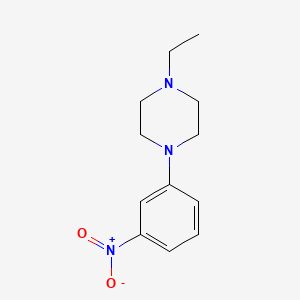

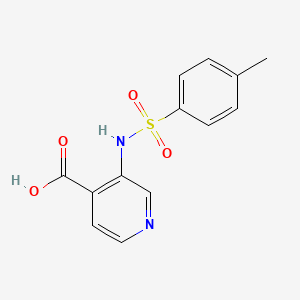

3-(4-Methylphenylsulfonamido)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O4S . It is a derivative of isonicotinic acid, which is an isomer of nicotinic acid and picolinic acid .

Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenylsulfonamido)isonicotinic acid has been computed and analyzed using various levels of theory . The dipole moment, polarizability, and first static hyperpolarizability of the stable conformers have been calculated .科学的研究の応用

Environmental Monitoring: Uranium Extraction

This compound has been utilized in the synthesis of a zirconium-based metal-organic framework (MOF-808) functionalized with isonicotinic acid. This MOF has shown high efficiency in the solid phase extraction of uranium (VI) from wastewater, which is crucial for environmental monitoring and the prevention of uranium-related health hazards .

Analytical Chemistry: Spectrophotometric Determination

The functionalized MOF-808 is also employed in spectrophotometric determination, a method used in analytical chemistry to identify and quantify substances in a sample through their interaction with light .

Pharmaceutical Research: Organocatalysis

Isonicotinic acid derivatives serve as organocatalysts in the synthesis of heterocyclic compounds, which are significant in pharmaceutical research for drug development. They are involved in reactions that produce pyranopyrazoles, compounds with potential therapeutic applications .

Coordination Chemistry: Polymer Synthesis

These derivatives are used as organic ligands in the preparation of coordination polymers, such as copper (I) halide coordination polymer [CuBr(IN)]n. Such polymers have applications in materials science and catalysis .

Plant Science: Disease Resistance Induction

Substituted derivatives of isonicotinic acid, including chloro-substituted variants, have been found to induce resistance against tobacco mosaic virus (TMV) infection in tobacco plants. This application is significant in plant science for developing disease-resistant crops .

Material Science: MOF Synthesis

The compound is involved in the synthesis of nanocrystals of MOFs by solvothermal method. These MOFs have applications in gas storage, separation, and catalysis due to their porous nature .

作用機序

Target of Action

The primary target of 3-(4-Methylphenylsulfonamido)isonicotinic acid is the bacterial enzyme catalase-peroxidase KatG . This enzyme is found in organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . The compound is highly specific and ineffective against other microorganisms .

Mode of Action

3-(4-Methylphenylsulfonamido)isonicotinic acid is a prodrug and must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

The activated 3-(4-Methylphenylsulfonamido)isonicotinic acid interacts with NAD+ to form an adduct, which inhibits the enoyl ACP reductase InhA . This leads to the inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall . The inhibition of this pathway results in mycobacterial cell death .

Pharmacokinetics

The pharmacokinetics of 3-(4-Methylphenylsulfonamido)isonicotinic acid involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . The compound selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The result of the action of 3-(4-Methylphenylsulfonamido)isonicotinic acid is the death of mycobacterial cells. By inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, the integrity of the cell wall is compromised, leading to cell death .

Action Environment

The action, efficacy, and stability of 3-(4-Methylphenylsulfonamido)isonicotinic acid can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its action . Furthermore, temperature and pH can also impact the stability and efficacy of the compound .

特性

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-9-2-4-10(5-3-9)20(18,19)15-12-8-14-7-6-11(12)13(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKKLDNHMHGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenylsulfonamido)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。